molecular formula C8H9Br2NO2 B12355210 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide

2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide

Cat. No.: B12355210
M. Wt: 310.97 g/mol
InChI Key: ALYKYHFFTUISBQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide is an organic compound with the molecular formula C8H9Br2NO2 and a molecular weight of 310.97 g/mol . This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(2-methoxypyridin-3-yl)ethan-1-one. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product. The final product is then purified using recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids .

Scientific Research Applications

2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-methoxypyridin-3-yl)ethan-1-one hydrobromide is unique due to the presence of the methoxy group at the 2-position of the pyridine ring. This structural feature imparts distinct electronic and steric properties, making the compound more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C8H9Br2NO2

Molecular Weight

310.97 g/mol

IUPAC Name

2-bromo-1-(2-methoxypyridin-3-yl)ethanone;hydrobromide

InChI

InChI=1S/C8H8BrNO2.BrH/c1-12-8-6(7(11)5-9)3-2-4-10-8;/h2-4H,5H2,1H3;1H

InChI Key

ALYKYHFFTUISBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C(=O)CBr.Br

Origin of Product

United States

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